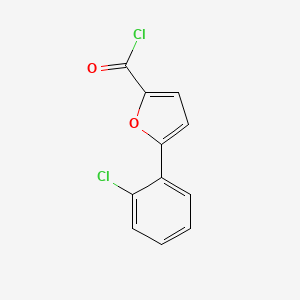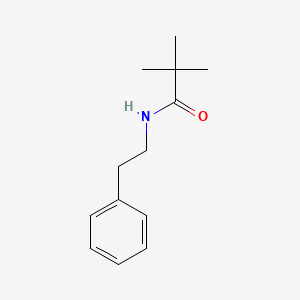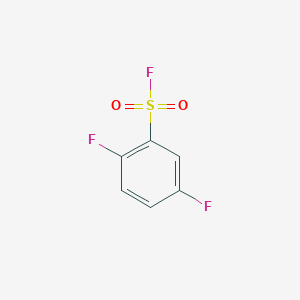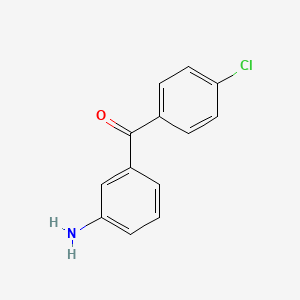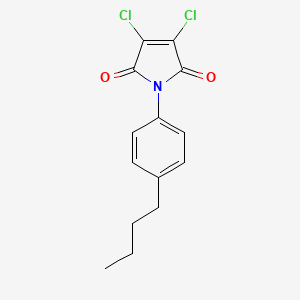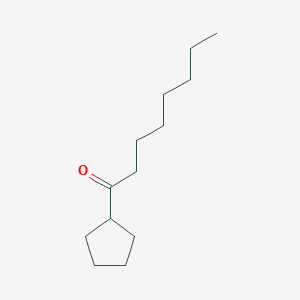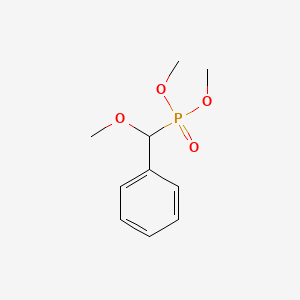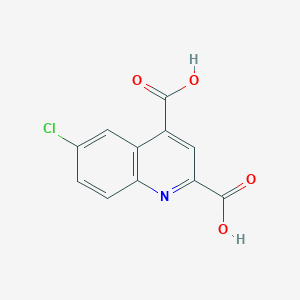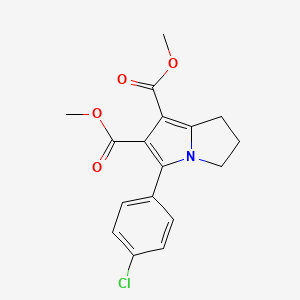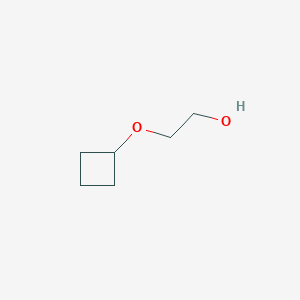
2-Cyclobutoxyethan-1-ol
Descripción general
Descripción
Oxidative Ring Expansion of Cyclobutanols
The study of oxidative ring expansion of cyclobutanols, as described in the first paper, provides insight into the synthesis of 1,2-dioxanols through the use of Co(acac)2 and triplet oxygen. This process is driven by the formation of an alkoxy radical, which preferentially cleaves the ring on the more substituted side, allowing for the insertion of molecular oxygen. The reaction shows particular effectiveness with secondary cyclobutanols and can be further manipulated under Lewis acid conditions to yield 1,2-dioxanes with a 3,6-cis-configuration .
Cascade Cyclization of Homoallylic Esters
The second paper discusses a cascade cyclization process mediated by allylSmBr/HMPA/CuCl2·2H2O, which enables the construction of complex bridged bicyclic tertiary alcohols. This method builds upon previous work on the reductive coupling of homoallylic esters, now allowing for the synthesis of 2-(2-hydroxyethyl)bicyclo[2.1.1]hexan-1-ols with high diastereoselectivity and in moderate to good yields .
Molecular Recognition Using Chiral Solvating Agents
In the third paper, optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol is utilized as a chiral solvating agent for the molecular recognition of enantiomers through NMR and fluorescence spectroscopy. This method has been shown to be effective for a variety of isomers, including α-substituted carboxylic acids and amino acids, and can be used for quantitative determination in practical applications. The study also includes an analysis of the crystal structure of the agent with mandelic acid, revealing a three-point supramolecular interaction .
Synthesis and Cycloaddition Reactions of Cyclobutanaphthalene Derivatives
The fourth paper presents the synthesis of 2-cyano-1,2-dihydrocyclobuta[a]naphthalene and its derivatives, which are then subjected to 4+2 cycloaddition reactions with olefins. The study clarifies the regioselectivity and electron demand in these reactions and reports on the construction of steroid skeleton derivatives through these cycloaddition processes .
Photoaddition for Total Synthesis of Terpenes
The fifth paper describes a photocycloaddition method using 1,2-bis(trimethylsiloxy)cyclobutene and 2-cyclohexenones to create functionalized decalins. These intermediates are crucial for the total synthesis of various terpenes, including eudesmanes and labdanes. The paper discusses the regioselective and stereoselective manipulation of these intermediates .
Electrocatalytic [2+2] Cycloaddition Reactions
In the sixth paper, electrocatalytic formal [2+2] cycloaddition reactions are achieved between aliphatic enol ethers and olefins with an alkoxyphenyl group. The study highlights the importance of the alkoxyphenyl group in facilitating intramolecular electron transfer, which is essential for the completion of the cyclobutane ring formation .
Synthesis and Characterization of Cyclohexanone Derivatives
Finally, the seventh paper details the synthesis of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone and its thorough characterization using various spectroscopic techniques, including NMR, FT-IR, and X-ray crystallography. The paper also explores the antimicrobial activity and molecular docking of the synthesized compound, demonstrating its potential in medicinal chemistry .
Aplicaciones Científicas De Investigación
Molecular Recognition
2-Cyclobutoxyethan-1-ol has been studied in the context of molecular recognition. Optically pure derivatives, such as 2-(quinolin-8-yloxy)cyclohexan-1-ol, have been used as chiral solvating agents for molecular recognition of the enantiomers of acids. This discrimination was detectable by NMR or fluorescence spectroscopy, showcasing its potential in quantitative determination for practical applications (Khanvilkar & Bedekar, 2018).
Synthesis of Biologically Interesting Molecules
The compound has been used as a chiral synthon in the synthesis of a wide variety of biologically interesting molecules. For instance, the (±)-5-(2′-hydroxyethyl)cyclopent-2-en-1-ol was prepared and resolved using specific enzymatic processes, proving its value as a readily available chiral synthon (Chen et al., 2009).
Catalytic Synthesis
In catalysis, 2-Cyclobutoxyethan-1-ol has been used in the synthesis of various chemical compounds. For instance, 4-Yn-1-ols undergo oxidative cyclization–alkoxycarbonylation in certain conditions to give tetrahydrofurans, demonstrating the compound's role in catalytic synthesis (Gabriele et al., 2000).
Fragrance Industry
In the fragrance industry, 2-cyclododecylpropan-1-ol, a related compound, has been prepared from easily available starting materials using hydrogenation methods, showcasing its application in fragrance synthesis (Deutsch et al., 2015).
Safety And Hazards
The safety information for 2-Cyclobutoxyethan-1-ol includes several hazard statements: H227, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as flammability (H227), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding exposure and contact, using personal protective equipment, and following proper handling and storage procedures .
Propiedades
IUPAC Name |
2-cyclobutyloxyethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-4-5-8-6-2-1-3-6/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDCYOYWYGAEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20616228 | |
| Record name | 2-(Cyclobutyloxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutoxyethan-1-ol | |
CAS RN |
66017-79-6 | |
| Record name | 2-(Cyclobutyloxy)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclobutoxyethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



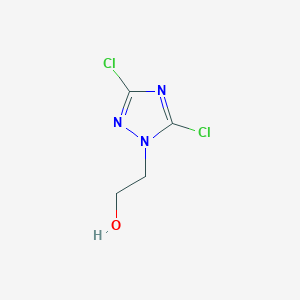
![2-Propenamide, 3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B3032890.png)
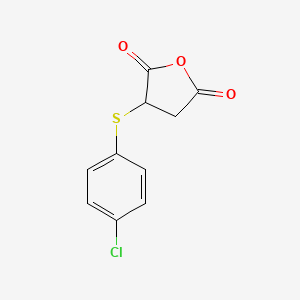
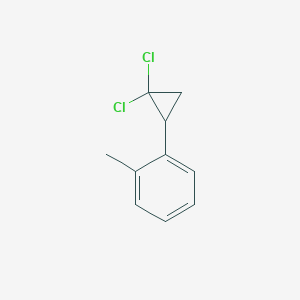
![2-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone](/img/structure/B3032893.png)
